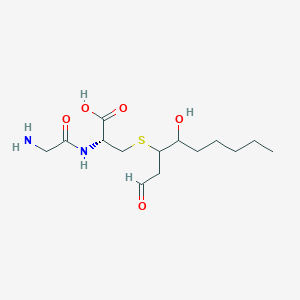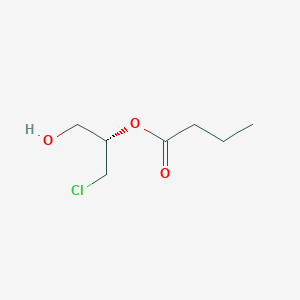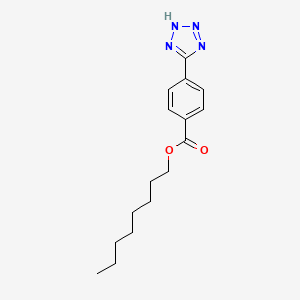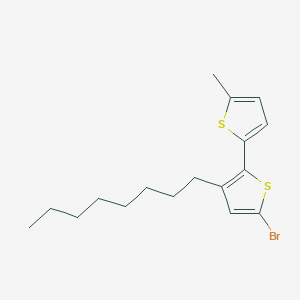
4-Nitrobenzoic acid--4,4'-bipyridine (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrobenzoic acid–4,4’-bipyridine (1/1) is a compound formed by the combination of 4-nitrobenzoic acid and 4,4’-bipyridine in a 1:1 ratio
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzoic acid–4,4’-bipyridine (1/1) can be achieved through a hydrothermal reaction. In one method, 4,4’-bipyridine and 3-nitrophthalic acid are reacted in the presence of a metal catalyst such as cobalt acetate. During the reaction, 3-nitrophthalic acid undergoes in situ decarboxylation to form 3-nitrobenzoic acid, which then combines with 4,4’-bipyridine to form the desired compound .
Industrial Production Methods
While specific industrial production methods for 4-nitrobenzoic acid–4,4’-bipyridine (1/1) are not well-documented, the general approach involves the use of hydrothermal synthesis techniques. These methods typically involve the use of high temperatures and pressures to facilitate the reaction between the starting materials.
化学反应分析
Types of Reactions
4-Nitrobenzoic acid–4,4’-bipyridine (1/1) can undergo various chemical reactions, including:
Oxidation: The nitro group in 4-nitrobenzoic acid can be reduced to an amino group under appropriate conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The aromatic rings in both 4-nitrobenzoic acid and 4,4’-bipyridine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group in 4-nitrobenzoic acid can yield 4-aminobenzoic acid, while oxidation can lead to the formation of 4-nitrobenzoyl chloride .
科学研究应用
4-Nitrobenzoic acid–4,4’-bipyridine (1/1) has several scientific research applications:
作用机制
The mechanism of action of 4-nitrobenzoic acid–4,4’-bipyridine (1/1) involves its ability to form hydrogen bonds and coordinate with metal ions. The compound can interact with various molecular targets, including enzymes and receptors, through these interactions. The pathways involved in its mechanism of action include the modulation of redox states and the stabilization of specific molecular conformations .
相似化合物的比较
Similar Compounds
3-Nitrobenzoic acid: Similar to 4-nitrobenzoic acid but with the nitro group in the meta position.
2-Nitrobenzoic acid: Similar to 4-nitrobenzoic acid but with the nitro group in the ortho position.
4,4’-Bipyridine: A component of the compound, known for its ability to form coordination complexes.
Uniqueness
4-Nitrobenzoic acid–4,4’-bipyridine (1/1) is unique due to its specific combination of 4-nitrobenzoic acid and 4,4’-bipyridine, which imparts distinct structural and chemical properties. This combination allows for the formation of stable coordination complexes and hydrogen-bonded networks, making it valuable in the synthesis of advanced materials and in various scientific research applications .
属性
CAS 编号 |
781671-19-0 |
|---|---|
分子式 |
C17H13N3O4 |
分子量 |
323.30 g/mol |
IUPAC 名称 |
4-nitrobenzoic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H5NO4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10) |
InChI 键 |
WFWSYIDVUFSNEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C1=CN=CC=C1C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)

![2-(6-Methylbicyclo[2.2.1]heptan-2-yl)cyclopentan-1-one](/img/structure/B12524514.png)

![2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12524525.png)
![1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one](/img/structure/B12524528.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline](/img/structure/B12524529.png)
acetyl}glycine](/img/structure/B12524534.png)


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxybut-2-enedioic acid](/img/structure/B12524553.png)



